Epristeride

Enzyme kinetics 5α-reductase pharmacology Mechanism of inhibition

Epristeride (ONO-9302, SK&F is a synthetic steroidal 3-androstene-3-carboxylic acid that acts as a selective, orally active, uncompetitive inhibitor of human steroid 5α-reductase isoform 2 (SRD5A2), the predominant isozyme responsible for dihydrotestosterone (DHT) production in the prostate. Unlike competitive inhibitors such as finasteride, epristeride forms a ternary complex with the enzyme and NADP+, resulting in inhibition kinetics that are not surmountable by excess substrate.

Molecular Formula C25H37NO3
Molecular Weight 399.6 g/mol
CAS No. 119169-78-7
Cat. No. B1671551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpristeride
CAS119169-78-7
Synonyms17-N-t-butylcarboxamide androst-3,5-diene-3-carboxylic acid
epristeride
ONO 9302
ONO-9302
SK and F 105657
SK and F-105657
SKF 105657
Molecular FormulaC25H37NO3
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C
InChIInChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1
InChIKeyVAPSMQAHNAZRKC-PQWRYPMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epristeride (CAS 119169-78-7): A Clinically Validated, Uncompetitive Type II 5α-Reductase Inhibitor for Prostate-Focused Androgen Research


Epristeride (ONO-9302, SK&F 105657) is a synthetic steroidal 3-androstene-3-carboxylic acid that acts as a selective, orally active, uncompetitive inhibitor of human steroid 5α-reductase isoform 2 (SRD5A2), the predominant isozyme responsible for dihydrotestosterone (DHT) production in the prostate [1]. Unlike competitive inhibitors such as finasteride, epristeride forms a ternary complex with the enzyme and NADP+, resulting in inhibition kinetics that are not surmountable by excess substrate [2]. The compound has been marketed in China since 2000 under the brand names Aipuliete and Chuanliu for the treatment of benign prostatic hyperplasia (BPH) [1].

Why Finasteride or Dutasteride Cannot Substitute for Epristeride in Mechanistic, Tissue-Specific, or Hormone-Sparing Research Applications


Although finasteride, dutasteride, and epristeride all target 5α-reductase, their divergent inhibition mechanisms, isoform selectivity profiles, and in vivo hormonal consequences preclude simple interchangeability. Epristeride's uncompetitive mechanism means its inhibitory potency depends on the enzyme–NADP+ complex concentration rather than competing with testosterone at the active site, fundamentally altering its pharmacodynamic behavior relative to competitive inhibitors in high-substrate environments [1]. In a direct head-to-head beagle dog study, epristeride and finasteride reduced intra-prostatic DHT similarly (−47% vs −51%, P=0.304), yet epristeride produced significantly smaller compensatory elevations in serum testosterone (+20% vs +42%, P<0.001) [2]. Furthermore, epristeride exhibits differential tissue isoform sensitivity—being a less potent inhibitor of skin 5α-reductase relative to the prostate isoform compared with finasteride—meaning extrapolation of data generated with finasteride cannot be assumed valid for epristeride in dermatological androgen research [3].

Quantitative Differentiation Evidence for Epristeride (119169-78-7) Versus Finasteride, Dutasteride, and Allylestrenol


Uncompetitive Inhibition Mechanism Produces Distinct Pharmacodynamic Profile Relative to Competitive Inhibitor Finasteride

Epristeride is an uncompetitive inhibitor of human 5α-reductase isoform 2, forming a ternary complex with the enzyme and NADP+ cofactor, whereas finasteride is a competitive inhibitor that directly competes with testosterone substrate at the active site [1]. This mechanistic distinction has been independently confirmed in comparative kinetic studies using human BPH and breast skin tissues, where finasteride displayed competitive inhibition and epristeride displayed uncompetitive inhibition against the low-Km prostatic isoform [2]. The uncompetitive mode means epristeride's apparent potency increases as enzyme–NADP+ complex concentration rises, a property not shared by competitive agents, making epristeride a critical tool for studying enzyme inhibition under varying substrate conditions .

Enzyme kinetics 5α-reductase pharmacology Mechanism of inhibition

Lower Compensatory Serum Testosterone Elevation Versus Finasteride at Equivalent Intra-Prostatic DHT Suppression in Beagle Dogs

In a randomized 3-month study of 20 beagle dogs with spontaneous BPH, oral epristeride (1 mg/kg/day) and finasteride (1 mg/kg/day) achieved statistically indistinguishable reductions in intra-prostatic DHT (−47% vs −51%, respectively; P=0.304) [1]. Critically, the compensatory rise in serum testosterone was significantly smaller in the epristeride group compared to the finasteride group (20% vs 42% increase; P<0.001), and the intra-prostatic testosterone elevation was also significantly attenuated (18% vs 29%; P=0.004) [1]. This demonstrates that epristeride achieves equivalent target-tissue androgen suppression while provoking a substantially blunted systemic androgenic feedback response.

In vivo androgen pharmacology BPH model Testosterone suppression

Greater Than 1000-Fold Selectivity for 5α-Reductase Over 12 Off-Target Steroid-Processing Enzymes and Hormone Receptors

Levy and colleagues systematically screened epristeride against 7 other steroid-processing enzymes and 5 steroid hormone receptors, finding that the affinity of epristeride for each of these 12 potential off-target sites was at least 1000-fold weaker than its affinity for the intended target, human steroid 5α-reductase [1]. This level of comprehensive selectivity profiling—documented in a single, controlled study—exceeds what is typically reported for other 5α-reductase inhibitors in the primary literature. The compound was further shown to be selective for the recombinant human type 2 isozyme over the type 1 isozyme, which is the predominant form in skin and scalp [1].

Drug selectivity Off-target profiling Steroid enzymology

Superior Oral Bioavailability (93%) and Longer Elimination Half-Life (26 h) Compared to Finasteride

In a crossover pharmacokinetic study of 12 healthy male subjects receiving a 5 mg oral dose and a 4.5 mg intravenous infusion, epristeride demonstrated a mean absolute oral bioavailability of 93% (95% CI: 84%–104%) and a terminal elimination half-life of approximately 26 hours [1]. By comparison, finasteride exhibits an oral bioavailability of approximately 80% and a terminal half-life of 6–8 hours in adults under 60 years of age [2]. Dutasteride, while having extremely long half-life (~5 weeks), has variable bioavailability (40%–94%) and prolonged systemic persistence that complicates washout in crossover study designs [3]. Epristeride's combination of high bioavailability and intermediate half-life offers practical advantages for once-daily dosing regimens in preclinical models without the multi-week washout burden of dutasteride.

Pharmacokinetics Oral bioavailability Drug disposition

Differential Tissue Isoform Inhibition: Epristeride Is a Weaker Inhibitor of Skin 5α-Reductase Relative to Prostate Isoform Compared to Finasteride

Ranjan and colleagues directly compared the sensitivity of human BPH and female breast skin 5α-reductase to inhibition by finasteride and epristeride within the same study. While finasteride exhibited a comparable Ki for the skin enzyme relative to the low-Km prostatic isoform, epristeride was a less potent inhibitor of the skin enzyme relative to the prostate isoform [1]. This tissue-differential inhibition profile arises from epristeride's selectivity for the type 2 isozyme (predominant in prostate) combined with its uncompetitive mechanism, which may be less effective against the type 1 isozyme environment in skin [1]. This stands in contrast to finasteride, which inhibits both tissue isoforms with more comparable potency at the low-Km site.

Tissue-specific pharmacology 5α-reductase isoforms Skin androgen metabolism

Clinical Equivalence to Finasteride in BPH with a Favorable Tolerability Trend: 6-Month Randomized Controlled Trial Data

In a 6-month randomized controlled trial of 60 Chinese BPH patients, epristeride (5 mg twice daily, n=30) and finasteride/Proscar (5 mg once daily, n=30) produced statistically indistinguishable efficacy: effective rates at 3 months were 56.7% vs 60.0%, and at 6 months were 86.7% vs 90.0% (P>0.05 for both time points) [1]. The adverse event rate was numerically lower in the epristeride group (10.0%, 3/30) compared to the finasteride group (13.3%, 4/30), although this difference did not reach statistical significance (P>0.05) [1]. This clinical dataset provides human-level validation that epristeride delivers comparable therapeutic efficacy for prostate-targeted indications while exhibiting a tolerability profile at least as favorable as the established standard of care.

Clinical efficacy BPH treatment Tolerability

High-Impact Application Scenarios Where Epristeride (119169-78-7) Provides a Scientifically Justified Procurement Advantage


Prostate BPH and Prostate Cancer Models Requiring DHT Suppression with Minimal Systemic Testosterone Perturbation

In rodent or canine BPH models—as well as prostate cancer xenograft studies where testosterone elevation is a confounding variable—epristeride provides equivalent intra-prostatic DHT suppression to finasteride while producing a significantly smaller rise in circulating and tissue testosterone levels [1]. This property is especially valuable for experiments investigating the relative contributions of testosterone vs DHT to prostate growth, AR signaling, and gene expression programs, where the cleaner hormonal profile of epristeride reduces the need for statistical correction of testosterone-mediated effects. Dosing at 1–100 mg/kg/day orally has been validated in rat models, with significant prostate weight reduction observed at doses as low as 10 mg/kg/day [2].

Enzyme Kinetic Studies Distinguishing Competitive vs Uncompetitive 5α-Reductase Inhibition Mechanisms

Epristeride's well-characterized uncompetitive mechanism—forming a ternary complex with enzyme and NADP+ cofactor—makes it an essential tool compound for mechanistic enzymology studies of steroid 5α-reductase [1]. Unlike finasteride, whose competitive inhibition is surmountable by increasing testosterone concentration, epristeride's potency is tied to the enzyme–NADP+ complex concentration [1]. This allows researchers to use epristeride and finasteride as paired pharmacological probes to dissect whether observed biological effects are driven by substrate-level competition or by modulation of enzyme–cofactor complex abundance. The existence of a hybrid molecule combining structural features of both epristeride and finasteride further validates the complementarity of these two mechanistic scaffolds for drug design studies .

Tissue-Specific Androgen Pharmacology: Dissecting Type 1 vs Type 2 5α-Reductase Contributions in Skin and Prostate

Epristeride's differential tissue potency profile—being a stronger inhibitor of prostate 5α-reductase relative to skin 5α-reductase, whereas finasteride shows comparable potency across both tissues [3]—enables researchers to fractionate the contributions of type 1 and type 2 isozymes to DHT synthesis in different anatomical compartments. This is particularly relevant for studies of androgenetic alopecia, acne, and hirsutism where both skin (type 1-predominant) and systemic (type 2-predominant) androgen metabolism contribute to pathophysiology. By comparing epristeride's effects with those of the dual inhibitor dutasteride or the more skin-active finasteride, investigators can attribute DHT-dependent phenotypes to specific isozyme contributions with greater precision.

Preclinical Pharmacokinetic-Pharmacodynamic Studies Requiring High-Bioavailability Once-Daily Dosing Without Extended Washout Periods

With 93% absolute oral bioavailability and a 26-hour elimination half-life [4], epristeride is well-suited for chronic oral dosing studies in rodents or larger mammals where daily gavage is the preferred route and steady-state pharmacokinetics are desired. Compared to finasteride (80% bioavailability, 6–8 h half-life [5]), epristeride requires lower oral doses to achieve equivalent systemic exposure. Compared to dutasteride (~5 week half-life [6]), epristeride allows for practical washout periods in crossover study designs or when reversibility of pharmacological effect must be demonstrated. This PK profile is advantageous for industrial toxicology programs and academic pharmacology laboratories conducting within-subject dose–response or time-course experiments.

Quote Request

Request a Quote for Epristeride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.